molecular formula C10H13ClFNO2 B1438023 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-19-8

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1438023
CAS No.: 1396962-19-8
M. Wt: 233.67 g/mol
InChI Key: HMKHNQRLIWCIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the reaction of 3-fluorobenzylamine with alanine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)alanine hydrochloride
  • N-(2-fluorobenzyl)alanine hydrochloride
  • N-(3-chlorobenzyl)alanine hydrochloride

Comparison

Compared to its analogs, 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positioning affects its reactivity, binding affinity, and overall biological activity . The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8;/h2-5,7,12H,6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKHNQRLIWCIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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